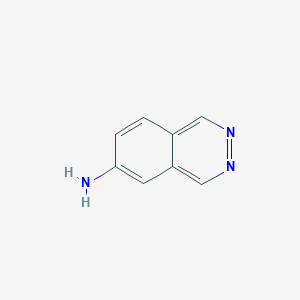

Phthalazin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

phthalazin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRYNXNMVQFNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620295 | |

| Record name | Phthalazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346419-79-2 | |

| Record name | Phthalazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of Phthalazin-6-amine"

An In-depth Technical Guide to the Synthesis of Phthalazin-6-amine

Abstract

This compound is a heterocyclic aromatic amine of significant interest to the medicinal chemistry and drug development sectors. As a derivative of the phthalazine scaffold, a privileged structure found in numerous biologically active compounds, it represents a valuable building block for the synthesis of novel therapeutic agents.[1][2] Phthalazine-based drugs like Hydralazine and Azelastine have demonstrated the scaffold's clinical relevance, driving further exploration of its derivatives. This guide provides a comprehensive, technically-grounded overview of plausible synthetic routes to this compound, designed for researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations, ensuring a robust and reproducible synthetic approach.

Introduction: The Significance of the Phthalazine Core

The phthalazine nucleus is a bicyclic heteroaromatic system containing two adjacent nitrogen atoms. This arrangement imparts unique electronic properties and provides multiple vectors for chemical modification, making it a cornerstone in medicinal chemistry. Phthalazine derivatives are known to possess a wide array of pharmacological activities, including but not limited to anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of an amine substituent onto the benzene portion of the phthalazine core, specifically at the 6-position, offers a key handle for further derivatization, enabling the exploration of new chemical space and the development of targeted therapeutics. This guide outlines two primary rational synthetic strategies for accessing this key intermediate.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary pathways, diverging from a common phthalazine core. The key challenge lies in introducing the amine functionality at the C-6 position.

-

Pathway A (Nitro Reduction Strategy): This approach involves the late-stage reduction of a nitro group. The synthesis begins with a commercially available, pre-functionalized starting material, 4-nitrophthalic anhydride.

-

Pathway B (Cross-Coupling Strategy): This pathway relies on modern cross-coupling chemistry to form the C-N bond. It necessitates the synthesis of a halogenated phthalazine intermediate, starting from a 4-halophthalic anhydride.

Proposed Synthetic Pathway A: The Nitro Reduction Strategy

This pathway is arguably the more classical and direct approach, leveraging the robust chemistry of nitro group reduction.

Step 1: Synthesis of 6-Nitrophthalhydrazide

The synthesis begins with the cyclocondensation of 4-nitrophthalic anhydride with hydrazine hydrate. This reaction is typically performed in a protic solvent like acetic acid, which acts as both a solvent and a catalyst.[3] The mechanism involves the initial nucleophilic attack of hydrazine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to yield the stable phthalhydrazide ring system.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 4-nitrophthalic anhydride (1.0 eq) and glacial acetic acid (10 mL per gram of anhydride).

-

Stir the suspension and add hydrazine hydrate (1.1 eq) dropwise. The reaction is exothermic.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield 6-nitrophthalhydrazide as a solid.

Step 2: Synthesis of 1,4-Dichloro-6-nitrophthalazine

The phthalhydrazide intermediate is converted to the more reactive 1,4-dichlorophthalazine derivative using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃).[1][2] This reaction proceeds via the tautomeric lactim form of the phthalhydrazide, where the hydroxyl groups are subsequently substituted by chlorine atoms.

Experimental Protocol:

-

In a fume hood, carefully add 6-nitrophthalhydrazide (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

-

Heat the mixture to reflux for 3-5 hours. The solid will gradually dissolve.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and quenching process that releases HCl gas.

-

The crude 1,4-dichloro-6-nitrophthalazine precipitates as a solid. Collect it by filtration, wash with cold water and a cold sodium bicarbonate solution until neutral, and then with water again.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone.

Step 3: Synthesis of 6-Nitrophthalazine

The selective removal of the chlorine atoms at the 1 and 4 positions is a critical step. A classical method for the reduction of chlorophthalazines to the parent phthalazine involves using phosphorus and hydroiodic acid. This method is effective for dehalogenation of the electron-deficient pyridazine portion of the ring system.

Experimental Protocol:

-

Suspend 1,4-dichloro-6-nitrophthalazine (1.0 eq) in a solution of hydroiodic acid.

-

Add red phosphorus (catalytic to stoichiometric amount) to the mixture.

-

Heat the reaction mixture under reflux until TLC indicates the consumption of the starting material.

-

Cool the mixture, filter to remove excess phosphorus, and neutralize the filtrate carefully with a base (e.g., NaOH or Na₂CO₃ solution) to precipitate the product.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-nitrophthalazine.

Step 4: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis and can be achieved under various conditions. A common and effective method is the use of tin(II) chloride in hydrochloric acid, which is selective for nitro groups. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed.

Experimental Protocol (Using SnCl₂):

-

Dissolve 6-nitrophthalazine (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) in concentrated HCl portion-wise, controlling any exotherm with an ice bath.

-

Stir the reaction at room temperature or with gentle heating for 2-4 hours until the reaction is complete.

-

Cool the mixture and basify by the slow addition of a concentrated NaOH solution until the pH is >10 to precipitate tin salts and liberate the free amine.

-

Extract the aqueous slurry multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude this compound by column chromatography or recrystallization.

Proposed Synthetic Pathway B: The Cross-Coupling Strategy

This modern approach leverages the power of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, to form the target C-N bond.[4][5][6] This pathway offers an alternative where the amine is introduced in the final step from an ammonia surrogate.

Key Intermediate: 6-Halophthalazine

The success of this pathway hinges on the successful synthesis of 6-bromo- or 6-chlorophthalazine. The synthesis would proceed analogously to Pathway A, steps 1-3, starting with 4-bromo- or 4-chlorophthalic anhydride.

Final Step: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base and a phosphine ligand.[4][6][7] For the synthesis of a primary amine like this compound, an ammonia equivalent is required. Lithium bis(trimethylsilyl)amide (LiHMDS) is a commonly used ammonia surrogate for this purpose.[7]

General Experimental Protocol:

-

To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos or BINAP), and the base (e.g., NaOt-Bu).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous toluene or dioxane, followed by 6-bromophthalazine (1.0 eq) and the ammonia surrogate (e.g., LiHMDS, 1.2-1.5 eq).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, quench with aqueous HCl (if using LiHMDS to hydrolyze the silylamine), and then basify.

-

Extract the product with an organic solvent, dry, concentrate, and purify as described in Pathway A.

Data Summary and Comparison

The choice between these two pathways depends on reagent availability, scale, and the desired purity profile.

| Step | Pathway A (Nitro Reduction) | Pathway B (Cross-Coupling) | Causality & Field Insights |

| Starting Material | 4-Nitrophthalic Anhydride | 4-Halophthalic Anhydride | Nitro compound is often cheaper but adds a reduction step. Halo-compound may be more expensive but is ready for direct coupling. |

| Key Intermediate | 6-Nitrophthalazine | 6-Halophthalazine | The stability and reactivity of these intermediates are crucial for the success of the subsequent steps. |

| C-N Bond Formation | Reduction of nitro group (SnCl₂, H₂/Pd) | Pd-catalyzed amination | Nitro reduction is a robust, well-established method. Buchwald-Hartwig amination is more modern, highly versatile, but sensitive to air/moisture and requires expensive catalysts/ligands. |

| Advantages | Utilizes classical, scalable reactions. Avoids expensive transition metal catalysts. | Milder final step conditions are possible. High functional group tolerance (though not critical for this target). | For large-scale synthesis, the cost-effectiveness of Pathway A is a significant advantage. Pathway B offers more flexibility for analogue synthesis from the halo-intermediate. |

| Disadvantages | Use of strong acids and potentially hazardous reagents (POCl₃). Tin waste from SnCl₂ reduction. | Cost and sensitivity of Pd catalysts and ligands. Potential for heavy metal contamination in the final product. | The need for rigorous purification to remove palladium to ppm levels in pharmaceutical applications is a major consideration for Pathway B.[8] |

Conclusion

The synthesis of this compound can be approached through at least two scientifically sound and logical pathways. The Nitro Reduction Strategy (Pathway A) represents a classical, cost-effective, and scalable route, relying on well-understood chemical transformations. The Cross-Coupling Strategy (Pathway B) offers a modern alternative that leverages the precision of palladium catalysis, which may be advantageous for constructing libraries of analogues from a common 6-halo intermediate. The optimal choice will depend on the specific objectives of the research program, balancing factors such as cost, scale, available equipment, and downstream applications. Both routes provide a solid foundation for accessing this valuable chemical building block for the advancement of drug discovery and development.

References

-

Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. SciSpace. Available at: [Link]

-

Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

- Synthesis of 4-substituted phthalic anhydrides. Google Patents.

-

Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

-

Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

-

Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research. Available at: [Link]

-

Some New Applications of Phthalic Anhydride in Organic Synthesis. ResearchGate. Available at: [Link]

-

Design, synthesis and antioxidant evaluation of certain new phthalazine derivatives. ResearchGate. Available at: [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]

-

Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). ResearchGate. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Semantic Scholar. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. research.rug.nl [research.rug.nl]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Phthalazin-6-amine: Properties, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalazin-6-amine, a key heterocyclic amine, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The phthalazine core is a privileged structure, appearing in a range of biologically active molecules and approved pharmaceuticals. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, methodologies for its synthesis, and a thorough analysis of its characterization through modern spectroscopic techniques. Furthermore, this document explores the known and potential biological activities of phthalazine derivatives, with a particular focus on their emerging role as kinase inhibitors in oncology. The guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the phthalazine framework.

Introduction: The Significance of the Phthalazine Scaffold

The phthalazine moiety, a bicyclic heteroaromatic system containing two adjacent nitrogen atoms, is a cornerstone in the development of numerous therapeutic agents.[1] Its rigid, planar structure provides a unique template for the spatial orientation of various functional groups, enabling precise interactions with biological targets. The diverse pharmacological activities exhibited by phthalazine derivatives, including anticancer, antihypertensive, and anti-inflammatory properties, underscore the versatility and importance of this heterocyclic core.[2] this compound, as a primary amino-substituted derivative, serves as a crucial building block for the synthesis of a wide array of more complex molecules, offering a reactive handle for further chemical modifications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃ | [3] |

| Molecular Weight | 145.16 g/mol | [3] |

| Appearance | Expected to be a crystalline solid | General knowledge |

| Melting Point | Not explicitly reported, but related aminophthalazines are solids | General knowledge |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | General knowledge |

| CAS Number | 2064122-16-1 (hydrochloride salt) | [4] |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the amino group onto a pre-formed phthalazine core. Two of the most viable and widely employed methods in contemporary organic synthesis are the reduction of a nitro precursor and palladium-catalyzed amination.

Synthesis via Reduction of 6-Nitrophthalazine

A common and efficient method for the preparation of aromatic amines is the reduction of the corresponding nitro compound. This transformation is typically high-yielding and tolerates a variety of functional groups.

Caption: Workflow for the synthesis of this compound by reduction of 6-Nitrophthalazine.

Experimental Protocol: Reduction of 6-Nitrophthalazine

-

Dissolution: Dissolve 6-Nitrophthalazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reducing Agent: To the stirred solution, add the reducing agent. Common choices include:

-

Tin(II) chloride (SnCl₂) (3-5 eq) in concentrated hydrochloric acid.

-

Iron powder (Fe) (excess) in acetic acid or with a catalytic amount of hydrochloric acid.

-

Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

For SnCl₂ or Fe reductions, cool the reaction, and carefully neutralize the acid with a base (e.g., NaOH or NaHCO₃ solution) until the solution is alkaline.

-

For catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

-

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Causality Behind Experimental Choices: The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. Catalytic hydrogenation is often a cleaner method, but metallic reductions are robust and cost-effective. The acidic conditions in the metal-based reductions protonate the newly formed amine, making it soluble in the aqueous phase, necessitating a neutralization step for extraction.

Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This method is particularly useful for the synthesis of aryl amines from aryl halides or triflates.

Sources

The Phthalazine Nucleus: A Privileged Scaffold in Medicinal Chemistry and a Guide to its Amino Derivatives

Introduction: The Enduring Relevance of the Phthalazine Core

The phthalazine scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the field of medicinal chemistry.[1][2][3][4] Its rigid, planar structure and the presence of hydrogen bond acceptors make it an ideal framework for the design of pharmacologically active molecules.[1][5] The versatility of the phthalazine nucleus is demonstrated by its presence in a wide array of approved drugs and clinical candidates, spanning therapeutic areas such as oncology, cardiovascular disease, and inflammation.[1][6][7][8] This guide provides an in-depth exploration of the discovery and history of phthalazine chemistry, with a particular focus on the synthesis and significance of its amino derivatives, compounds that have shown remarkable therapeutic potential.

Part 1: The Genesis of Phthalazine Chemistry - A Historical Perspective

The exploration of phthalazine chemistry began with the need for novel heterocyclic systems that could serve as scaffolds for new dyes and, later, for therapeutic agents. Early synthetic methods, developed in the late 19th and early 20th centuries, laid the groundwork for the diverse and sophisticated methodologies available to chemists today.

Foundational Synthetic Strategies: Building the Bicyclic Core

The most common and enduring strategies for the synthesis of the phthalazinone core, a frequent precursor to other phthalazine derivatives, involve the condensation of a hydrazine derivative with a suitable ortho-disubstituted benzene ring.[4][9] The choice of starting material and hydrazine source allows for a high degree of control over the substitution pattern of the resulting phthalazine.

One of the most fundamental and widely employed methods is the reaction of phthalic anhydride with hydrazine hydrate .[2][4][9] This reaction proceeds through the formation of an intermediate acylhydrazide, which then undergoes cyclization and dehydration to yield 2,3-dihydrophthalazine-1,4-dione. This dione can be further modified to introduce a variety of functional groups.

Another key approach involves the use of 2-acylbenzoic acids .[9][10] The condensation of a 2-acylbenzoic acid with hydrazine hydrate provides a direct route to 4-substituted phthalazin-1(2H)-ones. This method is particularly valuable as it allows for the introduction of a substituent at the 4-position in a single step.

The following diagram illustrates these classical and foundational pathways to the phthalazinone core:

Caption: Foundational synthetic routes to the phthalazinone core.

Part 2: The Advent of Aminophthalazines - Expanding the Chemical Space

The introduction of an amino group onto the phthalazine scaffold significantly broadens its therapeutic potential by providing a key site for further functionalization and interaction with biological targets. The development of efficient methods for the synthesis of aminophthalazines has been a major focus of research in medicinal chemistry.

Modern Synthetic Methodologies for Amination

Two primary strategies have emerged as the most effective for the synthesis of aminophthalazines: nucleophilic substitution on halo-substituted phthalazines and palladium-catalyzed cross-coupling reactions .

1. Nucleophilic Aromatic Substitution:

A common and direct method for introducing an amino group is through the nucleophilic displacement of a halogen atom, typically chlorine or bromine, from the phthalazine ring.[10][11] 1-Chlorophthalazines, readily prepared from the corresponding phthalazinones by treatment with reagents like phosphorus oxychloride (POCl3), are excellent substrates for this reaction.[4][11] The reaction with a variety of amines, including primary and secondary amines, proceeds under relatively mild conditions to afford the corresponding aminophthalazine derivatives.

2. Palladium-Catalyzed Buchwald-Hartwig Amination:

For more complex or sensitive substrates, the palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool.[7] This powerful cross-coupling reaction allows for the formation of carbon-nitrogen bonds between a halo-phthalazine (typically a bromo- or chloro-phthalazine) and a wide range of amines. The reaction is known for its high functional group tolerance and generally provides excellent yields.

The following workflow illustrates the key steps in the synthesis of aminophthalazines from a phthalazinone precursor:

Sources

- 1. pharmainfo.in [pharmainfo.in]

- 2. jocpr.com [jocpr.com]

- 3. scispace.com [scispace.com]

- 4. longdom.org [longdom.org]

- 5. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. repositorium.uminho.pt [repositorium.uminho.pt]

- 11. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Phthalazin-6-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Phthalazin-6-amine, a significant heterocyclic amine in medicinal chemistry and materials science. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles of this molecule is fundamental for its identification, purity assessment, and the elucidation of its role in various chemical reactions. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural and electronic properties of this compound.

Introduction to this compound and its Spectroscopic Importance

Phthalazine derivatives are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The introduction of an amine group at the 6-position of the phthalazine core, to form this compound (C₈H₇N₃), can significantly modulate its chemical reactivity and biological profile. Therefore, precise and unambiguous characterization of this molecule is paramount.

Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular structure. NMR spectroscopy reveals the connectivity and chemical environment of atoms, IR spectroscopy identifies functional groups and vibrational modes, and mass spectrometry determines the molecular weight and fragmentation patterns. A combined application of these methods provides a comprehensive structural fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5][6]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The phthalazine ring system will give rise to a complex splitting pattern in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants are influenced by the electron-donating nature of the amino group. The amine protons (-NH₂) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.[7]

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | m |

| Aromatic-H | 9.0 - 9.5 | s |

| Amine-H (NH₂) | 5.0 - 6.0 (broad) | s |

Note: The predicted chemical shifts are based on the analysis of related phthalazine derivatives and general principles of NMR spectroscopy. Actual values may vary based on experimental conditions.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will provide information on the carbon framework of this compound. Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of δ 110-160 ppm. The carbon atom attached to the amino group (C-6) is expected to be shielded compared to the corresponding carbon in unsubstituted phthalazine due to the electron-donating effect of the nitrogen.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-H | 115 - 135 |

| Aromatic C-N | 140 - 155 |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic Quaternary C | 125 - 140 |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the aromatic ring and the amino group.

Experimental Protocol: IR Spectroscopy

A typical procedure for obtaining an IR spectrum is as follows:

-

Sample Preparation: The sample can be prepared as a KBr pellet, a Nujol mull, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.

IR Spectral Interpretation

The key vibrational modes to look for in the IR spectrum of this compound include:

-

N-H Stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[7][8]

-

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is expected in the range of 1650-1580 cm⁻¹.[8]

-

C=N and C=C Stretching: The aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected around 1335-1250 cm⁻¹.[8]

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations will be observed in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic ring.

Expected IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | ~3400 | Medium |

| N-H Stretch (symmetric) | ~3300 | Medium |

| N-H Bend | ~1620 | Medium |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium-Strong |

| Aromatic C-N Stretch | 1335 - 1250 | Strong |

| Aromatic C-H Bend | 900 - 675 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrometry

A general protocol for mass spectrometric analysis is:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used to generate ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion.

Mass Spectral Interpretation

The mass spectrum of this compound (C₈H₇N₃) is expected to show a molecular ion peak ([M]⁺) at an m/z corresponding to its monoisotopic mass (145.0640 g/mol ).[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Predicted Mass Spectrometry Data for this compound:

| Adduct | Predicted m/z |

| [M+H]⁺ | 146.0713 |

| [M+Na]⁺ | 168.0532 |

| [M-H]⁻ | 144.0567 |

Data sourced from PubChem.[9]

The fragmentation pattern in the mass spectrum will depend on the ionization method used. Under electron impact (EI) ionization, fragmentation of the phthalazine ring and loss of small neutral molecules like HCN or N₂ are common pathways observed in related structures.[10][11]

Integrated Spectroscopic Analysis Workflow

An effective workflow for the complete spectroscopic characterization of this compound integrates the data from all three techniques.

Caption: Integrated workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The spectroscopic data of this compound, including NMR, IR, and MS, provide a comprehensive and detailed picture of its molecular structure. By carefully analyzing the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently identify and characterize this important heterocyclic compound. The protocols and interpretive guidelines presented in this technical guide serve as a valuable resource for scientists engaged in the synthesis and application of phthalazine derivatives.

References

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). National Institutes of Health. [Link]

-

Phthalazine | C8H6N2. PubChem, National Institutes of Health. [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

-

This compound. PubChemLite. [Link]

-

Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. (2021). National Institutes of Health. [Link]

-

Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). National Institutes of Health. [Link]

-

Scheme 1: Synthetic route to aminophthalazinones 5 and 6. ResearchGate. [Link]

-

Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]

-

Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. RACO. [Link]

-

Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. (2022). National Institutes of Health. [Link]

-

Enantioselective Halolactonizations Using Amino-acid-derived Phthalazine Catalysts. DOI. [Link]

-

Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. MDPI. [Link]

-

Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

Sources

- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. longdom.org [longdom.org]

- 5. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. PubChemLite - this compound (C8H7N3) [pubchemlite.lcsb.uni.lu]

- 10. raco.cat [raco.cat]

- 11. raco.cat [raco.cat]

A Senior Application Scientist's In-depth Technical Guide to Quantum Chemical Calculations for Phthalazin-6-amine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalazin-6-amine and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties. The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure and electronic properties. This guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular characteristics of this compound, thereby facilitating rational drug design and development. We will delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to explore molecular geometry, electronic structure, vibrational frequencies, and spectroscopic properties. Furthermore, this guide will illustrate how these computational insights can be leveraged in molecular docking studies to predict and analyze interactions with biological targets.

Introduction: The Significance of this compound in Medicinal Chemistry

Phthalazine, a bicyclic nitrogen-containing heterocycle, serves as a versatile scaffold in the synthesis of numerous biologically active compounds. The introduction of an amine group at the 6th position, yielding this compound, significantly influences

An In-Depth Technical Guide to the Physicochemical Properties of Phthalazin-6-amine: A Methodological Approach for Drug Discovery Professionals

Introduction: The Significance of Phthalazin-6-amine in Modern Drug Discovery

This compound, a heterocyclic amine belonging to the phthalazine class of compounds, represents a scaffold of significant interest in contemporary medicinal chemistry. The phthalazine core is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities including, but not limited to, anticancer, anti-inflammatory, and antimicrobial properties[1]. The introduction of an amino group at the 6-position of the phthalazine ring system is anticipated to modulate its electronic properties, basicity, and hydrogen bonding capabilities, thereby profoundly influencing its pharmacokinetic and pharmacodynamic profiles.

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the essential physicochemical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this guide will focus on a methodological approach, detailing the established experimental protocols for the determination of these critical parameters. We will also draw upon data from the parent phthalazine molecule and related aminophthalazines to provide context and predictive insights. Understanding these properties is a cornerstone of rational drug design and is crucial for the successful progression of a new chemical entity (NCE) from a promising hit to a viable clinical candidate[2][3].

Core Molecular Identifiers and Structural Attributes

A precise understanding of a molecule's identity is the foundation of all subsequent characterization.

| Identifier | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 346419-79-2 | Sigma-Aldrich, BLD Pharm[4] |

| Molecular Formula | C₈H₇N₃ | PubChemLite[5] |

| Molecular Weight | 145.16 g/mol | BLD Pharm[4], PubChemLite[5] |

| Canonical SMILES | C1=CC2=CN=NC=C2C=C1N | PubChemLite[5] |

| InChI Key | IHRYNXNMVQFNPK-UHFFFAOYSA-N | Sigma-Aldrich |

| Common Salt Form | This compound hydrochloride | - |

| CAS Number (HCl Salt) | 2064122-16-1 | Chemsrc[6], BLD Pharm[7] |

Predicted Physicochemical Properties: A Starting Point for Characterization

In the early stages of drug discovery, and in the absence of experimental data, in silico prediction models provide valuable initial estimates of a compound's properties. These predictions, often derived from Quantitative Structure-Activity Relationship (QSAR) models, guide initial experimental design[8][9][10][11][12].

| Property | Predicted Value | Significance in Drug Development |

| XlogP | 0.4 | This predicted partition coefficient suggests that this compound is a relatively hydrophilic compound. Lipophilicity (logP/logD) is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, influencing its ability to cross biological membranes. |

Note: The XlogP value is computationally predicted and requires experimental verification.

Experimental Determination of Key Physicochemical Properties: Protocols and Rationale

The following sections provide detailed, step-by-step methodologies for the experimental determination of the most critical physicochemical parameters for a novel drug candidate like this compound.

Melting Point: A Key Indicator of Purity and Solid-State Stability

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity and is crucial for formulation development. Pure crystalline solids typically exhibit a sharp melting point range of 1-2°C[4][13].

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2°C per minute) around the expected melting point.

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has transitioned to a liquid (completion) are recorded as the melting point range[2][4][7].

Solubility Profile: A Critical Factor for Bioavailability and Formulation

Aqueous solubility is a prerequisite for oral drug absorption. Solubility in various organic solvents is also important for purification, formulation, and various analytical procedures.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

-

System Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Expression: Solubility is typically expressed in mg/mL or µg/mL[14][15][16][17].

Acid Dissociation Constant (pKa): Understanding Ionization Behavior

The pKa is a measure of the acidity or basicity of a compound. For an amine like this compound, the pKa of its conjugate acid will determine the extent of its ionization at different physiological pH values, which in turn affects its solubility, permeability, and target binding.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) if aqueous solubility is low. The ionic strength of the solution is maintained with a background electrolyte (e.g., 0.15 M KCl)[18][19][20][21].

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

pH Monitoring: The pH of the solution is monitored using a calibrated pH electrode after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or by analyzing the first derivative of the titration curve[18][19].

Lipophilicity (logP/logD): A Predictor of Membrane Permeability and ADME Properties

Lipophilicity is a key parameter in drug design, influencing a molecule's ability to cross biological membranes and its overall ADME profile. The partition coefficient (logP) describes the distribution of the neutral form of a compound between an organic and an aqueous phase, while the distribution coefficient (logD) accounts for both neutral and ionized forms at a specific pH.

Experimental Protocol: Shake-Flask Method for logD at pH 7.4

-

Phase Preparation: n-Octanol and phosphate-buffered saline (PBS, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated until equilibrium is reached (e.g., 24 hours).

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase[9][12][22][23].

Visualizing Physicochemical Interdependencies

The interplay between these core physicochemical properties is crucial for a holistic understanding of a drug candidate's potential. The following diagram illustrates these relationships.

Sources

- 1. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]

- 2. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 346419-79-2|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C8H7N3) [pubchemlite.lcsb.uni.lu]

- 6. This compound hydrochloride | CAS#:2064122-16-1 | Chemsrc [chemsrc.com]

- 7. 2064122-16-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 8. ijpcat.com [ijpcat.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Prediction of mutagenicity of aromatic and heteroaromatic amines from structure: a hierarchical QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpcat.com [ijpcat.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. azolifesciences.com [azolifesciences.com]

- 16. 1-Phthalazinamine, N-(2-methoxyethyl)-, hydrochloride | C11H14ClN3O | CID 6410646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. In Analysis By Mass Spectrometry Amuines Tend To Fragment By [carder2.carder.gov.co]

- 18. uab.edu [uab.edu]

- 19. N-Ethyl-6-methyl-7-(1-((S)-3-methylmorpholino)phthalazin-6-yl)benzo[d]isoxazol-3-amine | C23H25N5O2 | CID 44568821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities [mdpi.com]

- 22. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Blueprint: A Technical Guide to the Potential Pharmacophore of Phthalazin-6-amine

Abstract

This technical guide provides an in-depth exploration of the potential pharmacophore of Phthalazin-6-amine, a heterocyclic amine with significant promise in medicinal chemistry. In the absence of extensive direct structure-activity relationship (SAR) data for this specific molecule, this document synthesizes current knowledge on the pharmacophoric features of closely related phthalazine derivatives, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). By leveraging both ligand-based and structure-based pharmacophore modeling principles, we propose a hypothetical pharmacophore model for this compound, offering a foundational blueprint for future drug design, virtual screening, and lead optimization efforts. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Emerging Significance of the Phthalazine Scaffold

The phthalazine core, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[2][3] this compound, the subject of this guide, is a structurally intriguing member of this family. While specific biological targets for this compound are not yet definitively established in publicly available literature, the broader class of phthalazine-containing molecules has shown significant inhibitory activity against key protein kinases implicated in cancer, such as VEGFR-2 and EGFR.[4][5]

A pharmacophore is an abstract representation of the steric and electronic features that are essential for a molecule to interact with a specific biological target and elicit a biological response.[6][7] Defining the pharmacophore of this compound is a critical step in elucidating its potential mechanism of action and in guiding the rational design of more potent and selective analogs.

This guide will navigate through the theoretical underpinnings and practical methodologies for constructing a potential pharmacophore model for this compound, drawing insights from the established pharmacophores of related kinase inhibitors.

Methodology: A Dual-Pronged Approach to Pharmacophore Elucidation

The elucidation of a pharmacophore model can be approached from two primary perspectives: ligand-based and structure-based methods.[8][9] Given the limited direct data on this compound's interactions, a combined theoretical approach is warranted.

Ligand-Based Pharmacophore Modeling: Learning from Known Actives

Ligand-based methods derive a pharmacophore model from a set of molecules known to be active against a specific target.[8] This approach is particularly valuable when the three-dimensional structure of the target is unknown. The fundamental principle is to identify the common chemical features shared by active molecules that are responsible for their biological activity.

Step-by-Step Protocol for Ligand-Based Pharmacophore Modeling:

-

Training Set Selection: A structurally diverse set of active phthalazine derivatives with known inhibitory activity against a potential target (e.g., VEGFR-2 or EGFR) is compiled from the literature.

-

Conformational Analysis: For each molecule in the training set, a range of low-energy conformations is generated to account for molecular flexibility.

-

Feature Identification: Key pharmacophoric features are identified for each molecule. These typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Aromatic Rings (AR)

-

Hydrophobic Centers (HY)

-

Positive and Negative Ionizable groups

-

-

Pharmacophore Model Generation: The conformations of the training set molecules are aligned and superimposed to identify a common spatial arrangement of pharmacophoric features. This process generates one or more pharmacophore hypotheses.

-

Model Validation: The generated hypotheses are evaluated for their ability to distinguish between active and inactive molecules. This is often done using a test set of compounds with known activities and statistical metrics like the Güner-Henry (GH) score.

Logical Workflow for Ligand-Based Pharmacophore Modeling

Caption: A streamlined workflow for developing a ligand-based pharmacophore model.

Structure-Based Pharmacophore Modeling: Insights from the Target's Binding Site

When the 3D structure of a potential biological target is available, a structure-based approach can be employed to generate a pharmacophore model.[9] This method directly utilizes the structural information of the target's binding pocket to define the key interaction points. For this compound, crystal structures of potential targets like VEGFR-2 and EGFR in complex with phthalazine-containing inhibitors can serve as templates.

Step-by-Step Protocol for Structure-Based Pharmacophore Modeling:

-

Target Structure Preparation: Obtain a high-resolution 3D structure of the target protein (e.g., from the Protein Data Bank). The protein structure is prepared by adding hydrogen atoms, assigning correct bond orders, and minimizing the energy.

-

Binding Site Identification: The active site of the protein is identified, typically where a co-crystallized ligand is bound.

-

Interaction Mapping: The interactions between the protein and a known phthalazine-based inhibitor are analyzed to identify key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

-

Pharmacophore Feature Generation: Based on the interaction map, pharmacophoric features are generated within the binding pocket. These features represent the complementary characteristics a ligand must possess to bind effectively.

-

Model Refinement and Validation: The generated pharmacophore model is refined and validated by its ability to correctly dock known active ligands and distinguish them from inactive decoys.

Logical Workflow for Structure-Based Pharmacophore Modeling

Caption: A systematic workflow for developing a structure-based pharmacophore model.

Proposed Pharmacophore of this compound: A Hypothesis

Based on the analysis of published pharmacophore models for VEGFR-2 and EGFR inhibitors containing the phthalazine scaffold, a potential pharmacophore for this compound can be hypothesized.[10]

Key Pharmacophoric Features:

The chemical structure of this compound, obtained from PubChem (CID 21932826), reveals several key features that likely contribute to its biological activity.

-

Phthalazine Core: This bicyclic system serves as a rigid scaffold and is likely involved in hydrophobic and aromatic interactions within the target's binding pocket. The two nitrogen atoms within the ring system can act as hydrogen bond acceptors.

-

6-Amino Group: The primary amine at the 6-position is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor. This group is crucial for forming specific interactions with key amino acid residues in the active site.

Synthesizing this information with known pharmacophores of phthalazine-based kinase inhibitors, we propose the following pharmacophoric features for this compound:

-

One Aromatic Ring (AR): Represented by the phthalazine ring system.

-

Two Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the phthalazine ring.

-

One Hydrogen Bond Donor (HBD): The exocyclic amino group.

-

One Hydrophobic Feature (HY): The overall aromatic system contributes to hydrophobic interactions.

Proposed Pharmacophore Model for this compound

Caption: A hypothetical pharmacophore model for this compound highlighting key chemical features.

Experimental Validation: From Hypothesis to Confirmation

A computationally derived pharmacophore model is a hypothesis that requires experimental validation. The following experimental strategies are crucial for confirming and refining the proposed pharmacophore for this compound.

Structure-Activity Relationship (SAR) Studies

The synthesis and biological evaluation of a series of this compound analogs is the cornerstone of experimental validation. By systematically modifying the core structure and its substituents, a detailed SAR can be established.

| Modification | Rationale | Expected Outcome |

| Substitution on the Amino Group | To probe the role of the HBD and its steric tolerance. | Alterations in activity will confirm the importance of the amino group. |

| Substitution on the Phthalazine Ring | To explore the impact of electronics and sterics on the aromatic interactions. | Changes in potency can refine the definition of the aromatic and hydrophobic features. |

| Isosteric Replacement of the Phthalazine Core | To assess the necessity of the specific heterocyclic system. | Retention or loss of activity will indicate the importance of the core scaffold. |

In Vitro Biological Assays

Based on the potential targets identified for related phthalazine derivatives, in vitro assays are essential to determine the biological activity of this compound and its analogs.

-

Kinase Inhibition Assays: To evaluate the inhibitory activity against a panel of kinases, with a focus on VEGFR-2 and EGFR.

-

Cell-Based Proliferation Assays: To assess the anti-proliferative effects on cancer cell lines that are known to be dependent on VEGFR-2 or EGFR signaling.

Structural Biology Studies

If this compound demonstrates significant activity against a specific target, co-crystallization of the compound with the target protein would provide the ultimate validation of the binding mode and the key interactions, directly confirming the pharmacophoric features.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, albeit hypothetical, framework for understanding the potential pharmacophore of this compound. By integrating knowledge from related phthalazine derivatives and employing established computational methodologies, we have proposed a preliminary pharmacophore model characterized by key aromatic, hydrogen bonding, and hydrophobic features.

The proposed model serves as a valuable starting point for initiating drug discovery programs centered around the this compound scaffold. Future efforts should focus on the experimental validation of this model through rigorous SAR studies and biological testing. The insights gained will undoubtedly accelerate the development of novel and effective therapeutics derived from this promising chemical entity.

References

-

Protheragen. (n.d.). Structure-based Pharmacophore Modeling. Retrieved from [Link]

-

Patsnap Synapse. (2025, May 21). What is the role of pharmacophore in drug design? Retrieved from [Link]

-

RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. Retrieved from [Link]

-

Abuhaydar, E. T., et al. (n.d.). In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies. Retrieved from [Link]

- Wang, Y., et al. (2021). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Marine Drugs, 19(11), 608.

-

ResearchGate. (n.d.). Computational workflow for structure-based pharmacophore modelling. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Ligand-based Pharmacophore Modeling Service. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Szwabowski, G. L., et al. (2019). Structure-based pharmacophore modeling 2. Developing a novel framework. Journal of Computer-Aided Molecular Design, 33(5), 447-463.

-

Semantic Scholar. (n.d.). Design of some phthalazine molecules as novel VEGFR-2 target inhibitors through 3D-QSAR modeling, molecular docking and dynamic simulation and pharmacokinetics profiling. Retrieved from [Link]

- Yuniarti, N., et al. (2020). Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. Molecules, 25(20), 4819.

-

J's Blog. (2024, February 27). Schrödinger Notes—Ligand-based Pharmacophore Modeling. Retrieved from [Link]

- Abuhaydar, E. T., et al. (2022). In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies. Preprints.org.

- Raik, O., et al. (2018).

-

TeachOpenCADD. (n.d.). T009 · Ligand-based pharmacophores. Retrieved from [Link]

- Abdel-Maksoud, M. S., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21545-21565.

-

PubChem. (2022, December 1). Pyrazolo[5,1-a]this compound. Retrieved from [Link]

- Research Square. (2021). Structure-based Pharmacophore Modelling for identifying VEGFR2 Inhibitor.

-

ChemSynthesis. (2025, May 20). 6a,7,8,12b-tetrahydrobenzo[h]tetraazolo[5,1-a]this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacophore models of 10 EGFR-inhibitor complexes with their pharmacophoric features with their PDB Ids mentioned below. Retrieved from [Link]

- Tawfeek, A. M., et al. (2019). Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma. Bioorganic Chemistry, 85, 433-444.

- Khan, F., et al. (2023). Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies. Frontiers in Pharmacology, 14, 1195751.

- Emam, S. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14041-14059.

- Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20(10), 2685-2701.

-

ResearchGate. (n.d.). Highlighted substituents anchored on the pharmacophore with promising cytotoxic activities for investigated compounds. Retrieved from [Link]

- Ghafourzadeh, M., & Dalvandi, K. (2001). Quantitative study of the structural requirements of phthalazine/quinazoline derivatives for interaction with human liver aldehyde oxidase. Chemical & Pharmaceutical Bulletin, 49(8), 1066-1070.

-

PubChem. (n.d.). 1,2,4-Triazolo(3,4-a)this compound, N,N-bis(2-methoxyethyl)-3-(4-fluorophenyl)-. Retrieved from [Link]

-

Chemsrc. (2025, September 6). This compound hydrochloride. Retrieved from [Link]

- Sroczyński, P., et al. (2021). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules, 26(11), 3230.

- Ramachandran, B., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. Bioorganic & Medicinal Chemistry Letters, 42, 128059.

- El-Sayed, N. N. E., et al. (2020). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bioorganic Chemistry, 94, 103437.

- ACS Omega. (2021). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90.

-

Protheragen. (n.d.). Ligand-based Pharmacophore Modeling. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H7N3). Retrieved from [Link]

- University of Memphis Digital Commons. (2019). Structure-based pharmacophore modeling 2. Developing a novel framework.

- Fronza, M., et al. (2021). Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. Frontiers in Chemistry, 9, 736785.

-

PharmaInfo. (n.d.). A Concise Review on Phthlazine Derivatives and its Biological Activities. Retrieved from [Link]

Sources

- 1. Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ligand-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 8. mdpi.com [mdpi.com]

- 9. rjptonline.org [rjptonline.org]

- 10. PubChemLite - this compound (C8H7N3) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Notes and Protocols for the Experimental Use of Phthalazin-6-amine

This guide provides detailed application notes and experimental protocols for the utilization of Phthalazin-6-amine as a versatile building block in synthetic and medicinal chemistry. These protocols are designed for researchers, scientists, and drug development professionals aiming to leverage the phthalazine scaffold for the creation of novel chemical entities with potential therapeutic applications.

Introduction: The Phthalazine Scaffold in Drug Discovery

The phthalazine core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent scaffold for designing molecules that can interact with various biological targets. Phthalazine derivatives have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of key enzymes in cancer progression such as Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4]

This compound, with its reactive primary amino group, serves as a key starting material for introducing diverse functionalities onto the phthalazine ring system. This allows for the systematic exploration of the chemical space around this scaffold to develop novel kinase inhibitors, anticancer agents, and other therapeutic molecules.[3][4][5] This document outlines detailed protocols for the functionalization of this compound, providing a roadmap for its use in drug discovery programs.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃ | [6] |

| Molecular Weight | 145.16 g/mol | [6] |

| Appearance | Pale yellow solid (typical) | General Knowledge |

| Solubility | Soluble in organic solvents like DMSO and DMF | General Knowledge |

| CAS Number | 21932826 | [6] |

Synthetic Applications: Functionalization of the Amino Group

The primary amino group of this compound is a versatile handle for a variety of chemical transformations. The following protocols detail key reactions to generate diverse libraries of phthalazine derivatives.

Protocol 1: N-Acylation of this compound to Synthesize Amide Derivatives

Scientific Rationale: Acylation of the amino group to form an amide is a fundamental transformation in medicinal chemistry. The resulting amide bond can act as a hydrogen bond donor and acceptor, influencing the molecule's binding to biological targets. This protocol describes a general procedure for the acylation of this compound using an acid chloride.

Experimental Workflow:

References

- 1. Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Phthalazine Scaffold in the Synthesis of Potent VEGFR-2 Inhibitors

Abstract: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a cornerstone target in modern oncology, playing a pivotal role in tumor angiogenesis. Small molecule inhibitors targeting the ATP-binding site of this kinase are critical components of anti-cancer therapy. Among the various heterocyclic systems explored, the phthalazine scaffold has emerged as a "privileged structure" for developing potent and selective kinase inhibitors.[1][2] This document provides an in-depth guide for researchers and drug development professionals on the rationale, synthesis, and validation of phthalazine-based VEGFR-2 inhibitors. We will explore established synthetic routes and discuss the strategic incorporation of functional groups, such as the amine at the 6-position (Phthalazin-6-amine), to generate novel derivatives with enhanced therapeutic potential.

Part I: The Central Role of VEGFR-2 in Angiogenesis and Cancer

VEGFR-2, a receptor tyrosine kinase, is a primary mediator of the angiogenic signal initiated by its ligand, VEGF-A.[3][4] In the tumor microenvironment, aberrant activation of this pathway leads to the formation of new blood vessels, which supply tumors with essential oxygen and nutrients, thereby promoting their growth and metastasis.[3]

The signaling cascade is initiated upon VEGF-A binding, which induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, activating downstream pathways crucial for endothelial cell proliferation, migration, and survival, including the PLCγ1 and PI3K/Akt pathways.[3][5] Inhibition of this initial phosphorylation step is the primary mechanism of action for ATP-competitive small molecule inhibitors.[4]

Part II: Synthetic Strategies for Phthalazine-Based Inhibitors

The versatility of the phthalazine core allows for substitutions at multiple positions, enabling fine-tuning of the molecule's steric and electronic properties to maximize affinity for the VEGFR-2 active site. A common and robust synthetic approach begins with the construction of a reactive 1,4-disubstituted phthalazine intermediate, which can then be elaborated into a diverse library of final compounds.[6][7]

Expert Insight: Why Start with 1,4-Dichlorophthalazine?

The chlorine atoms at the 1 and 4 positions of the phthalazine ring are excellent leaving groups, making this intermediate a highly versatile precursor. It allows for sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions. This enables the strategic introduction of different functionalities: one side of the molecule can be tailored to anchor within the ATP-binding hinge region (typically via an amino- or oxy-linkage), while the other side can be modified to extend into the adjacent hydrophobic pocket, a key strategy for enhancing both potency and selectivity.[8][9]

Protocol 1: Synthesis of 1,4-Dichlorophthalazine (Key Intermediate)

This protocol is a foundational procedure adapted from established literature for constructing the core intermediate.[6]

Materials:

-

Phthalic anhydride

-

Hydrazine hydrate (99%)

-

Acetic acid

-

Phosphorous oxychloride (POCl₃)

-

Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Phthalazinone Formation:

-

To a solution of phthalic anhydride (1 eq) in acetic acid, add hydrazine hydrate (1.1 eq) dropwise.

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The resulting phthalazin-1,4-dione will often precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Chlorination:

-

Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

Suspend the dried phthalazin-1,4-dione (1 eq) in phosphorous oxychloride (5-10 eq).

-

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours until the solution becomes clear.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

The crude 1,4-dichlorophthalazine will precipitate as a solid.

-

Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

-

Validation: The product should be characterized by ¹H NMR and Mass Spectrometry to confirm its identity and purity before proceeding.

-